molecular formula C18H13KN2O6S B12689979 Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate CAS No. 93923-95-6

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate

Cat. No.: B12689979
CAS No.: 93923-95-6
M. Wt: 424.5 g/mol
InChI Key: ROYDBDOJXOPQFH-UHFFFAOYSA-M
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Description

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate typically involves the diazotization of 4-methyl-2-sulphonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and sulphonate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo bond plays a crucial role in this process, as it is responsible for the electronic transitions that result in coloration. In biological systems, the compound can interact with cellular components, leading to staining or other effects.

Comparison with Similar Compounds

Similar Compounds

  • Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
  • Sodium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate

Uniqueness

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to its calcium and sodium counterparts. This makes it particularly suitable for certain industrial applications where these properties are advantageous.

Properties

CAS No.

93923-95-6

Molecular Formula

C18H13KN2O6S

Molecular Weight

424.5 g/mol

IUPAC Name

potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1

InChI Key

ROYDBDOJXOPQFH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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